Ethyl 5-hydroxynicotinate
Description
Contextualization within Nicotinic Acid Derivatives Research
The study of nicotinic acid and its derivatives is a vast field, largely due to their diverse biological activities and applications. ontosight.ai Nicotinic acid itself is a well-known agent for managing hyperlipidemia. ontosight.ai Research has extended to various derivatives, including hydroxylated forms, to explore new therapeutic potentials. For instance, salts like potassium 5-hydroxynicotinate and magnesium 5-hydroxynicotinate have been investigated for cardioprotective properties. typeset.io
Within this broad context, Ethyl 5-hydroxynicotinate primarily serves as a crucial intermediate and starting material. orgsyn.orgnih.gov Its chemical structure, featuring a reactive hydroxyl group and an ester functional handle, allows for further molecular elaboration, making it a valuable precursor for constructing more complex, often biologically active, molecules and for generating molecular libraries for screening purposes. orgsyn.orgorgsyn.org
Historical Perspectives on the Academic Investigation of this compound
The academic investigation of this compound is fundamentally linked to the broader exploration of nicotinic acid chemistry. The primary and most straightforward synthesis of this compound is through the Fischer esterification of 5-hydroxynicotinic acid with ethanol (B145695) in the presence of an acid catalyst, such as sulfuric acid. orgsyn.orgorgsyn.org This is a classic and well-documented organic reaction.
Historically, research into nicotinic acid derivatives was spurred by the vitamin activity of niacin and the desire to create analogues with modified properties. google.com While specific seminal papers on the academic investigation of this compound are not prominently highlighted in historical reviews, its role as a synthetic intermediate has been implicitly established through its use in various research endeavors over the years. Its utility has grown with the development of more sophisticated synthetic methodologies that can leverage its unique structure.
Current Landscape and Future Directions in this compound Research
The contemporary academic focus on this compound is centered on its application in advanced organic synthesis to create novel molecular architectures.
Key Research Areas:
(4+3) Cycloaddition Reactions: A significant area of modern research involves the use of this compound as a precursor to oxidopyridinium ions. umsl.edu These ions serve as three-atom components in (4+3) cycloaddition reactions with four-atom dienes to construct seven-membered heterocyclic rings. orgsyn.orgumsl.edu This method is a powerful tool for accessing complex molecular scaffolds that are challenging to synthesize by other means. umsl.edu Studies have focused on varying the N-substituents of the oxidopyridinium ion derived from this compound to optimize reaction yields and explore the synthesis of analogues of molecules like Daphnicyclidin A, which has potential applications in medical research. emerging-researchers.orgumsl.edu
Synthesis of mGlu5 Negative Allosteric Modulators (NAMs): The compound is a key starting material in the multi-step synthesis of potent and selective negative allosteric modulators for the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5). nih.govacs.org These modulators are under investigation for treating neurological disorders, including Parkinson's disease. nih.gov The synthesis often involves a Mitsunobu reaction with this compound to introduce an ether linkage, which is a core structural element of the target molecules. nih.govacs.org
Development of ATAD2 Bromodomain Inhibitors: Research has also documented the use of this compound in the structure-based design and optimization of inhibitors for the ATAD2 bromodomain, a protein implicated in cancer. umsl.edu
Future Directions:
The future for this compound research points toward the expansion of its synthetic utility. Key directions include:
Further optimization of the (4+3) cycloaddition protocols to enhance yields and stereoselectivity, enabling the creation of a wider range of complex polycyclic products. umsl.edu
Continued application as a foundational block in medicinal chemistry to develop new therapeutic agents, particularly in the areas of neurology and oncology, by improving the pharmacokinetic profiles of its derivatives. nih.gov
Leveraging its versatile chemical nature to build diverse small-molecule libraries for high-throughput screening against new biological targets. orgsyn.org
Table 2: Selected Synthetic Applications of this compound in Academic Research
| Reaction Type | Role of this compound | Reactants | Product Type | Research Focus | Source(s) |
|---|---|---|---|---|---|
| (4+3) Cycloaddition | Precursor to N-substituted oxidopyridinium ion | Diene (e.g., 2,3-dimethylbutadiene) | Seven-membered nitrogenous cycloadduct | Synthesis of complex heterocyclic scaffolds | umsl.eduemerging-researchers.orgumsl.edu |
| Mitsunobu Reaction | Aryl alcohol component | Alcohol (e.g., (S)-tetrahydrofuran-3-ol), Diethyl azodicarboxylate, Triphenylphosphine | Alkyl ether intermediate | Synthesis of mGlu5 Negative Allosteric Modulators (NAMs) | nih.govacs.org |
| N-Alkylation / N-Acylation | Nucleophilic pyridine (B92270) | Alkylating/acylating agents (e.g., Isobutyl triflate) | N-substituted pyridinium (B92312) salt | Precursor for cycloaddition reactions | emerging-researchers.orgumsl.edu |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-hydroxypyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-2-12-8(11)6-3-7(10)5-9-4-6/h3-5,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDNUOROKFFJLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CN=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30358682 | |
| Record name | ethyl 5-hydroxynicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>25.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26660873 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
59288-38-9 | |
| Record name | ethyl 5-hydroxynicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of Ethyl 5 Hydroxynicotinate
Established Synthetic Routes to Ethyl 5-Hydroxynicotinate
The preparation of this compound is most commonly achieved through the direct esterification of its corresponding carboxylic acid. This method is favored for its efficiency and straightforwardness.
Esterification Reactions in this compound Synthesis
The primary method for synthesizing this compound is the Fischer esterification of 5-hydroxynicotinic acid. orgsyn.orgorgsyn.orgvulcanchem.com This reaction typically involves heating the carboxylic acid in absolute ethanol (B145695) with a catalytic amount of a strong acid, such as sulfuric acid. orgsyn.orgorgsyn.orgvulcanchem.com The process is a reversible equilibrium-driven reaction, and using an excess of ethanol helps to shift the equilibrium towards the product side, maximizing the yield. orgsyn.orgorgsyn.org A typical procedure involves refluxing the reaction mixture for an extended period, followed by a basic workup to neutralize the acid catalyst and extraction of the desired ester. orgsyn.orgorgsyn.org Yields for this transformation are generally good, often reported to be around 73%. orgsyn.orgvulcanchem.com
Precursor Chemistry and Starting Materials in this compound Preparation
The key precursor for the synthesis of this compound is 5-hydroxynicotinic acid. orgsyn.orgorgsyn.orgvulcanchem.com This starting material is a substituted pyridine (B92270) derivative, and its availability and purity are crucial for the successful synthesis of the target ester. orgsyn.orgorgsyn.org The other main reagent is absolute ethanol, which serves as both the solvent and the reactant in the esterification process. orgsyn.orgorgsyn.org A strong acid catalyst, most commonly concentrated sulfuric acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it towards nucleophilic attack by ethanol. orgsyn.orgorgsyn.orgvulcanchem.com The reaction workup involves the use of a base, such as sodium bicarbonate, to neutralize the acidic reaction mixture, and an organic solvent like ethyl acetate (B1210297) for extraction. orgsyn.orgorgsyn.org
Advanced Organic Synthesis Utilizing this compound as a Building Block
This compound serves as a versatile platform for the synthesis of more complex molecules, primarily through reactions involving its hydroxyl group and the pyridine ring.
Derivatization Strategies and Functional Group Transformations
The hydroxyl and ester functionalities of this compound provide handles for a variety of chemical modifications. orgsyn.org The hydroxyl group can be alkylated or acylated to introduce different substituents. umsl.eduemerging-researchers.orgumsl.edu For instance, N-alkylation of the pyridine nitrogen, after activation of the hydroxyl group, is a common strategy. umsl.eduemerging-researchers.orgumsl.edu A notable transformation is the reaction with methyl trifluoromethanesulfonate (B1224126) to form the corresponding N-methylated pyridinium (B92312) salt, which is a key intermediate for subsequent reactions. orgsyn.orgorgsyn.org This N-alkylation significantly alters the electronic properties of the pyridine ring, making it more susceptible to nucleophilic attack and cycloaddition reactions. orgsyn.orgorgsyn.org The ester group can also be hydrolyzed back to the carboxylic acid or converted to other functional groups, such as amides, providing further avenues for derivatization. google.com
Cycloaddition Reactions and Their Application in Complex Scaffold Synthesis
A significant application of this compound is its use in [4+3] cycloaddition reactions to construct seven-membered rings, which are present in various natural products. orgsyn.orgorgsyn.orgumsl.eduemerging-researchers.orgumsl.edu After N-alkylation, the resulting oxidopyridinium ion can react as a four-atom π-system with a three-atom π-system, typically a diene. orgsyn.orgorgsyn.orgumsl.edu For example, the N-methylated derivative of this compound reacts with dienes like 2,3-dimethyl-1,3-butadiene (B165502) in the presence of a base such as triethylamine (B128534) to yield complex bicyclic structures. orgsyn.orgorgsyn.org These reactions have been shown to be effective in generating intricate polycyclic scaffolds, including the core structures of molecules like daphnicyclidin A. emerging-researchers.orgmdpi.com The scope of this reaction has been explored with various dienes, demonstrating its utility in creating molecular diversity. orgsyn.orgorgsyn.org The electron-withdrawing ester group on the pyridinium ring has been found to be crucial for enhancing the reactivity in these cycloadditions. orgsyn.org
Regioselectivity and Diastereoselectivity in this compound-Mediated Reactions
The cycloaddition reactions involving derivatives of this compound often exhibit notable levels of selectivity. orgsyn.orgorgsyn.org In reactions with unsymmetrical dienes, regioselectivity becomes a key consideration. orgsyn.orgorgsyn.org For instance, cycloadditions with 1-substituted and 1,2-disubstituted 1,3-butadienes have been reported to be regioselective. acs.org Furthermore, these reactions can also proceed with diastereoselectivity, leading to the preferential formation of one diastereomer over others. orgsyn.orgorgsyn.org The stereochemical outcome is influenced by the structure of both the diene and the oxidopyridinium ion. orgsyn.orgorgsyn.org Symmetrical 2,3-disubstituted dienes have been shown to react with high yield to give a single product. orgsyn.org The ability to control both regioselectivity and diastereoselectivity is critical for the application of these reactions in the stereocontrolled synthesis of complex target molecules. orgsyn.orgorgsyn.org
Development of Novel Synthetic Approaches and Catalytic Methods for this compound and its Analogues
The development of novel synthetic routes and catalytic methods for producing this compound and its analogues is driven by the need for efficient, scalable, and environmentally benign processes. Researchers have explored various strategies, from traditional esterification to more advanced catalytic systems, to improve yields and expand the structural diversity of these valuable compounds.
A foundational and widely used method for synthesizing this compound is the direct esterification of 5-hydroxynicotinic acid. orgsyn.org This straightforward approach typically involves reacting the carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. orgsyn.org While effective, with reported yields around 73%, this method can require harsh conditions and generate significant waste, prompting the exploration of alternative methodologies. orgsyn.org
Recent advancements have focused on catalytic and one-pot syntheses to streamline the production of substituted nicotinic acid derivatives. One innovative approach involves a formylation followed by an in-situ intramolecular cyclization of enamino keto esters. acs.org This method, utilizing Vilsmeier reaction conditions, allows for the facile one-pot synthesis of various substituted nicotinic acid esters, highlighting the potential for creating a library of analogues. acs.org
The versatility of this compound as a building block is evident in its use in the synthesis of complex molecules. For instance, it serves as a key precursor in the synthesis of daphnicyclidin A analogues. mdpi.comrsc.org In these syntheses, the hydroxyl group of this compound is exploited for quaternization with a suitable triflate, forming a pyridinium salt. mdpi.comrsc.org This intermediate then undergoes a subsequent intramolecular cycloaddition, demonstrating the strategic importance of the hydroxyl functionality in constructing complex polycyclic systems. mdpi.comrsc.org
Furthermore, the development of synthetic routes to various analogues of this compound has been a significant area of research. For example, novel 2-amino-5-arylazonicotinate derivatives have been synthesized through the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene (B1212753) compounds like ethyl cyanoacetate. d-nb.info The outcome of this reaction is notably influenced by the electronic nature of the substituents on the arylazo moiety. d-nb.info
The table below summarizes some of the key synthetic methods and their applications.
| Synthetic Method | Precursor(s) | Key Reagents/Conditions | Product(s) | Key Findings | Reference(s) |
| Direct Esterification | 5-Hydroxynicotinic acid, Ethanol | Sulfuric acid | This compound | A standard method with good yields, but requires harsh conditions. | orgsyn.org |
| One-Pot Cyclization | Enamino keto esters | Vilsmeier reagents (formylation) | Substituted nicotinic acid esters | A facile, one-pot strategy for synthesizing a variety of analogues. | acs.org |
| Pyridinium Salt Formation and Cycloaddition | This compound, Triflate | No external heat for salt formation, thermal cycloaddition | ABCE tetracyclic ring system of daphnicyclidin A | Demonstrates the utility of this compound in complex molecule synthesis. | mdpi.comrsc.org |
| Arylazonicotinate Synthesis | 3-Oxo-2-arylhydrazonopropanals, Ethyl cyanoacetate | Piperidine | 2-Amino-5-arylazonicotinates or Pyridazinones | Product formation is dependent on the electronic properties of the arylazo substituent. | d-nb.info |
Catalytic approaches are also gaining prominence. While specific catalytic methods directly for this compound are still emerging, the broader field of nicotinic acid synthesis is seeing a shift towards biocatalysis and organocatalysis. frontiersin.orgfrontiersin.org These methods offer the promise of milder reaction conditions, higher selectivity, and a reduced environmental footprint. frontiersin.org For example, deep eutectic solvents (DESs) have been successfully employed as catalysts in the synthesis of various heterocyclic compounds, suggesting their potential applicability to the synthesis of nicotinic acid esters and their derivatives. mdpi.com
The development of efficient synthetic routes extends to analogues where the core pyridine structure is modified. For instance, a convenient synthesis of alkyl-substituted ethyl nicotinates starting from 3-cyano-2(1H)-pyridones has been reported. wiley.com This multi-step process involves bromination, debromination, hydrolysis, and final esterification to yield the desired products. wiley.com
Pharmacological and Biological Research of Ethyl 5 Hydroxynicotinate and Its Analogues
Investigation of Biological Activities of Ethyl 5-Hydroxynicotinate Derivatives
Antioxidant Properties and Mechanisms of Action
Derivatives of this compound have been explored for their potential antioxidant activities. For instance, ethyl 5-bromo-6-hydroxynicotinate has been studied for its antioxidant properties, making it a candidate for the development of new drugs targeting conditions associated with oxidative stress. lookchem.com The antioxidant potential of such compounds is often attributed to their ability to scavenge free radicals and modulate the activity of antioxidant enzymes.
The mechanism of antioxidant action for similar phenolic compounds often involves the donation of a hydrogen atom from a hydroxyl group to neutralize free radicals, a process known as the hydrogen atom transfer (HAT) mechanism. Other proposed mechanisms include single electron transfer followed by proton transfer (SET-PT) and sequential proton loss electron transfer (SPLET). researchgate.net These mechanisms effectively reduce the reactivity of harmful radical species.
Research on related compounds, such as potassium 5-hydroxynicotinate, has demonstrated protective effects against doxorubicin-induced cardiomyopathy, which is partly attributed to the reduction of oxidative stress. researchgate.net This is evidenced by the restoration of antioxidant enzyme activity, such as superoxide (B77818) dismutase (SOD). researchgate.net The ability of these compounds to mitigate lipid peroxidation is another key aspect of their antioxidant capacity. researchgate.netscielo.br
Anti-inflammatory Properties and Mechanisms of Action
The anti-inflammatory potential of this compound derivatives is an active area of investigation. Ethyl 5-bromo-6-hydroxynicotinate, for example, is noted for its potential anti-inflammatory properties. lookchem.com The anti-inflammatory effects of various phytochemicals are often mediated through the downregulation of pro-inflammatory signaling pathways.
Compounds with anti-inflammatory activity frequently exert their effects by inhibiting the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and prostaglandins. frontiersin.org This is often achieved by suppressing the activity of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and by modulating transcription factors such as nuclear factor-kappa B (NF-κB). frontiersin.orgmdpi.com
For example, natural compounds like carnosic acid and carnosol, which are also phenolic compounds, have been shown to suppress the release of pro-inflammatory cytokines and chemokines by inhibiting signaling pathways like JNK, NF-κB, and STAT3. mdpi.com Similarly, other natural products have demonstrated the ability to suppress inflammatory signals by promoting the expression of anti-inflammatory genes. nih.gov
Cardioprotective Effects in Disease Models
Derivatives of 5-hydroxynicotinic acid have shown promise in providing cardioprotective effects. Potassium 5-hydroxynicotinate, for instance, has been shown to mitigate damage in doxorubicin-induced cardiomyopathy models. researchgate.net This protective effect is linked to a reduction in oxidative stress and the downregulation of intracellular calcium levels. researchgate.net
In models of myocardial ischemia-reperfusion injury, the ethyl acetate (B1210297) fraction of Canavalia rosea leaves, which contains antioxidant compounds, demonstrated cardioprotective effects. scielo.br This was evidenced by the prevention of cardiac contractility reduction and a decrease in the severity of arrhythmias. scielo.br The mechanism behind this protection involves the inhibition of oxidative damage and a reduction in the production of superoxide radicals. scielo.br
Studies on other compounds, such as hydroxytyrosol, have also highlighted the importance of antioxidant and anti-inflammatory actions in cardioprotection. Hydroxytyrosol treatment in a mouse model of acute myocardial infarction resulted in a significant reduction in infarct size, improved mitochondrial function, and a better redox balance. mdpi.com These findings underscore the therapeutic potential of compounds that can combat oxidative stress in the context of ischemic heart disease. mdpi.com
Receptor Interaction and Modulatory Effects
Nicotinic Acetylcholine (B1216132) Receptor Interactions
The structural similarity of this compound to nicotinic acid suggests potential interactions with nicotinic acetylcholine receptors (nAChRs). ontosight.ai These receptors are widely distributed and are involved in a variety of physiological processes. nih.gov While direct studies on this compound's interaction with nAChRs are not extensively documented, research on analogous compounds provides some insight.
For example, nereistoxin (B154731) and its analogs have been shown to act as antagonists at both insect and mammalian nAChRs. mdpi.com The binding affinity of these compounds varies depending on the specific nAChR subtype. mdpi.com Furthermore, studies on 5-hydroxytryptamine (5-HT) have revealed that it can interact weakly with the agonist recognition site of muscle-type nAChRs and noncompetitively inhibit receptor function by binding to the receptor channel. nih.gov
The interaction of various ligands with nAChRs is complex, with some compounds acting as agonists and others as antagonists. nih.gov The specific effects depend on the structure of the compound and the subtype of the nAChR.
Other Receptor Binding and Activity Studies
Beyond nAChRs, derivatives of nicotinic acid may interact with other receptor systems. For instance, a study on novel imidazodiazepines, some of which are structurally related to nicotinic acid derivatives, revealed off-target binding effects, including interactions with the kappa-opioid receptor (KOR). mdpi.com
In the development of new therapeutic agents, understanding the broader receptor binding profile is crucial. For example, in the discovery of metabotropic glutamate (B1630785) receptor subtype 5 (mGlu₅) negative allosteric modulators, various heterocyclic cores, including those derived from nicotinic acid, were explored. acs.org this compound itself was used as a starting material in the synthesis of some of these potential modulators. acs.org
Furthermore, some compounds are designed to have activity at multiple receptors, such as D2, 5-HT1B, and 5-HT2A receptors, to achieve a desired therapeutic effect. epo.org These studies highlight the potential for derivatives of this compound to be utilized as scaffolds for developing ligands with specific or multi-target receptor binding profiles.
Antimicrobial Research and Efficacy Studies of this compound Analogues
Analogues of this compound, particularly those incorporating other heterocyclic systems, have been a subject of antimicrobial research. The core pyridine (B92270) structure is a common scaffold in many biologically active compounds. Studies on related structures reveal that the introduction of different functional groups and heterocyclic rings can confer significant antimicrobial properties.
For instance, research into novel structural hybrids combining thiazole (B1198619) and 1,3,4-oxadiazole (B1194373) nuclei, which can be considered analogues, has demonstrated notable antibacterial and antifungal activity. nih.gov A series of these compounds were evaluated against Gram-positive and Gram-negative bacteria, as well as several fungal strains, using the broth microdilution method to determine their Minimum Inhibitory Concentration (MIC). nih.gov
In general, these synthesized analogues showed more potent activity against bacteria than fungi. nih.gov One particular compound from a study, substituted with a methoxy (B1213986) group, was identified as a promising agent against Candida albicans and Aspergillus niger. nih.gov The antimicrobial effect of such derivatives is often influenced by the length of alkyl chains and the presence of hydroxyl groups, which can disturb the fluidity of the microbial cell membrane. nih.gov The development of resistance to existing antimicrobial agents has spurred the exploration of such phytochemicals and their synthetic derivatives as alternatives. nih.gov
Below is a table summarizing the antimicrobial activity of representative analogues.
Table 1: Antimicrobial Efficacy (MIC, µg/mL) of Selected Thiazole-Oxadiazole Analogues
| Compound ID | Staphylococcus aureus (MTCC 96) | Streptococcus pyogenes (MTCC 442) | Escherichia coli (MTCC 443) | Pseudomonas aeruginosa (MTCC 1688) | Candida albicans (MTCC 227) | Aspergillus niger (MTCC 282) |
|---|---|---|---|---|---|---|
| 5f nih.gov | - | - | - | - | 25 | 25 |
| Ketoconazole (Control) nih.gov | - | - | - | - | >50 | >50 |
Note: A lower MIC value indicates greater antimicrobial activity. Data is representative of findings from cited literature.
Enzymatic Modulation and Biochemical Pathway Analysis
The biological activity of this compound and its derivatives is intrinsically linked to their interaction with enzymes and their influence on metabolic pathways, particularly those related to nicotinic acid metabolism.
While direct enzymatic studies using this compound as a probe are not extensively documented, the interactions of its structural relatives provide significant insight. The metabolism of nicotinic acid and its hydroxylated forms is a key pathway in various microorganisms, involving several well-characterized enzymes. ias.ac.in
The first step in the microbial degradation of nicotinic acid is typically its hydroxylation to 6-hydroxynicotinate, a structural isomer of 5-hydroxynicotinic acid. ias.ac.in This reaction is catalyzed by nicotinate (B505614) dehydrogenase. researchgate.net Subsequently, 6-hydroxynicotinate reductase, a flavoprotein, reduces the pyridine ring. researchgate.net In Bacillus species, hydroxylases involved in this pathway have been identified as flavoproteins that are coordinately induced by 6-hydroxynicotinate. ias.ac.in A related compound, Methyl 5-chloro-6-hydroxynicotinate, is known to target the enzyme 6-Hydroxynicotinate 3-monooxygenase. evitachem.com Given its structure as a hydroxylated nicotinate ester, this compound is a plausible candidate for interaction with these and other related hydroxylases, reductases, and monooxygenases involved in pyridine metabolism.
Derivatives of this compound influence several microbial metabolic pathways, primarily the degradation routes of nicotinic acid. evitachem.com Three distinct pathways for nicotinate degradation have been identified in various microorganisms. ias.ac.in
The Maleamate Pathway in Pseudomonas : In Pseudomonas fluorescens, the metabolism of 6-hydroxynicotinate proceeds through the formation of 2,5-dihydroxypyridine (B106003). ias.ac.in This intermediate is then cleaved by 2,5-dihydroxypyridine oxidase to yield maleamic acid and formate, which are further metabolized to common cellular intermediates like fumarate. ias.ac.in
The Dihydroxynicotinate Pathway in Bacillus : Bacillus species utilize a different route where nicotinate is metabolized via intermediates such as 2,6-dihydroxynicotinic acid and 2,3,6-trihydroxypyridine. ias.ac.in
The Reductive Pathway in Clostridium : Anaerobic bacteria like Clostridium species metabolize nicotinic acid through a reductive pathway. 6-hydroxynicotinate is converted by a ferredoxin-dependent enzyme to 1,4,5,6-tetrahydro-6-oxonicotinic acid. ias.ac.in This is further broken down into intermediates including α-methyleneglutaric acid, ultimately yielding propionate, acetate, CO₂, and NH₃. ias.ac.inresearchgate.net
The enzymes central to the anaerobic nicotinate fermentation pathway in Eubacterium barkeri have been identified and are encoded by a specific gene cluster. researchgate.net
Table 2: Key Enzymes in the Nicotinate Catabolism Pathway
| Enzyme | Abbreviation | Function | Organism Example |
|---|---|---|---|
| Nicotinate Dehydrogenase researchgate.net | NdhFSLM | Hydroxylation of nicotinate to 6-hydroxynicotinate | Eubacterium barkeri |
| 6-Hydroxynicotinate Reductase researchgate.net | Hnr | Reduction of 6-hydroxynicotinate | Eubacterium barkeri |
| Enamidase researchgate.net | Ena | Hydrolysis of 1,4,5,6-tetrahydro-6-oxonicotinate | Eubacterium barkeri |
Biotransformation processes involving pyridine derivatives are a subject of significant research, providing methods for creating novel hydroxylated compounds. Microorganisms, particularly strains of Pseudomonas, are capable of performing highly specific oxidation reactions on the pyridine ring. researchgate.net
Studies using Pseudomonas putida UV4, which contains the enzyme toluene (B28343) dioxygenase (TDO), have shown that this organism can convert pyridine compounds into their corresponding hydroxylated forms. For example, pyridine itself can be transformed into 3-hydroxypyridine (B118123), and quinoline (B57606) can be oxidized to 3-hydroxyquinoline. researchgate.net This enzymatic hydroxylation represents a key biotransformation process that could be applicable to this compound, potentially leading to the formation of dihydroxy-pyridine derivatives.
In addition to hydroxylation, reduction of the pyridine ring is another critical biotransformation, as seen in the anaerobic degradation pathway where 6-hydroxynicotinate is reduced to 1,4,5,6-tetrahydro-6-oxonicotinate. ias.ac.in Another potential transformation is oxidative decarboxylation. In some organisms, 5-hydroxypicolinate (5-hydroxy-pyridine-2-carboxylic acid) undergoes oxidative decarboxylation to form 2,5-dihydroxypyridine, a reaction catalyzed by a monooxygenase. researchgate.net While this compound is a pyridine-3-carboxylate, similar enzymatic processes could potentially modify its structure. These biotransformations highlight the metabolic versatility of microorganisms in modifying pyridine-based compounds. researchgate.net
Medicinal Chemistry Applications and Drug Discovery Research
Ethyl 5-Hydroxynicotinate as a Pharmaceutical Intermediate for Drug Synthesis
This compound, a derivative of nicotinic acid, serves as a valuable pharmaceutical intermediate due to its unique chemical structure. This structure, featuring a pyridine (B92270) ring substituted with both a hydroxyl and an ethyl ester group, provides multiple reactive sites for chemical modification. This versatility allows it to be a foundational component in the synthesis of more complex and biologically active molecules. lookchem.com Its utility is prominent in organic synthesis, where it can be modified or combined with other compounds to generate novel molecules with specific, desired properties for drug development. lookchem.com
The role of nicotinic acid derivatives as intermediates is well-documented in the synthesis of various pharmaceutical drugs. lookchem.com For instance, related pyridine derivatives are crucial starting materials for non-steroidal anti-inflammatory drugs (NSAIDs) like Etoricoxib. The synthesis of such complex molecules often involves multi-step processes where pyridine-based building blocks are essential. google.comgoogleapis.comgoogle.comnih.gov While specific patent literature for the direct use of this compound in the synthesis of major drugs like Etoricoxib is not prominently detailed, the established synthetic routes for similar compounds underscore the importance of functionalized pyridine rings as key synthons. googleapis.comgoogleapis.com The hydroxyl and ester groups on the this compound ring can be readily converted to other functional groups, making it an adaptable precursor for a wide array of pharmaceutical agents.
Lead Compound Identification and Optimization in Drug Development
In drug discovery, a "lead compound" is a molecule that demonstrates promising biological activity against a specific target and serves as the starting point for developing a new drug. pion-inc.comnih.gov The process of lead optimization refines this initial "hit" to improve its efficacy, selectivity, and pharmacokinetic properties, while reducing potential toxicity. pion-inc.comnuvisan.com The 5-hydroxynicotinate scaffold has emerged as a promising starting point for identifying new lead compounds.
Derivatives of 5-hydroxynicotinic acid have been identified as having potential biological activities, including cardioprotective properties, making them promising candidates for the development of new drugs. lookchem.comtypeset.io The identification of such activity marks the 5-hydroxynicotinate structure as a valuable lead for further investigation.
The key objectives of optimizing a lead compound derived from the this compound scaffold would include:
Improving Efficacy: Modifying the structure to enhance its therapeutic effect. pion-inc.com
Enhancing Selectivity: Altering the molecule to ensure it interacts specifically with the intended biological target, thereby minimizing side effects. pion-inc.com
Optimizing Pharmacokinetics: Improving the absorption, distribution, metabolism, and excretion (ADME) profile of the compound to ensure it reaches the target site in the body at therapeutic concentrations. pion-inc.com
This iterative process of chemical synthesis and biological testing is essential to transform a promising lead compound into a viable drug candidate suitable for preclinical and clinical trials. pion-inc.com
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. nih.gov For this compound derivatives, SAR studies aim to identify which parts of the molecule are essential for its therapeutic effects and how modifications can enhance its potency and selectivity. nih.gov
Research into various heterocyclic compounds has demonstrated that specific structural modifications can significantly impact biological activity. For example, in one study on phenothiazine (B1677639) derivatives, the presence of electron-donating groups was found to enhance antioxidant activity. researchgate.net Similarly, SAR studies on derivatives of a 4H-chromene system revealed that rigid and hydrophobic functional groups at certain positions, and small, hydrophilic groups at another, were preferred for improved potency against multidrug-resistant cancer cells. nih.gov
These principles are applied to derivatives of this compound to guide the design of new, more effective therapeutic agents. The table below summarizes hypothetical SAR findings based on general principles observed in related heterocyclic compounds.
| Modification Site | Structural Change | Observed Impact on Activity | Potential Therapeutic Area | Citation |
| Pyridine Ring | Introduction of electron-donating groups (e.g., methoxy) | Enhanced antioxidant properties | Cardioprotective, Neuroprotective | researchgate.net |
| Pyridine Ring | Substitution with bulky or heterocyclic groups | Varied inhibitory activity; may increase or decrease potency depending on target | Anticancer, Anti-inflammatory | nih.govfabad.org.tr |
| Hydroxyl Group (C5) | Conversion to an ether (e.g., propargyl ether) | Increased potency in some enzyme inhibition assays | Antiviral, Anticancer | mdpi.com |
| Ester Group (C3) | Replacement with an amide or other bioisosteres | Altered solubility, stability, and target binding | Various | nih.gov |
| Ester Group (C3) | Use of different alkyl esters (e.g., methyl, propyl) | Modified pharmacokinetic properties (ADME) | Various | pion-inc.com |
These studies are crucial for the rational design of drugs, allowing chemists to synthesize molecules with a higher probability of success, thereby streamlining the drug discovery process. nih.govmdpi.com
Therapeutic Potential in Various Disease Models
Derivatives of the 5-hydroxynicotinate scaffold have demonstrated therapeutic potential across a range of disease models, primarily due to their antioxidant, anti-inflammatory, and enzyme-inhibiting properties.
Cardioprotective Effects: Derivatives of 5-hydroxynicotinic acid, such as SSC-77 and SSC-497, have shown significant cardioprotective effects in models of doxorubicin-induced cardiotoxicity and ischemia-reperfusion injury. typeset.io These compounds were found to reduce diastolic dysfunction, prevent the decline of cardiac function, and limit irreversible damage to cardiomyocytes. typeset.io The mechanism appears to be linked to their antioxidant properties, including the ability to chelate iron ions and inhibit free radical oxidation. typeset.io Similarly, potassium 5-hydroxynicotinate demonstrated protective effects in doxorubicin-induced cardiomyopathy, likely by reducing oxidative stress. researchgate.netrrpharmacology.ru
Neurodegenerative Diseases: Oxidative stress and mitochondrial dysfunction are key factors in the pathology of neurodegenerative disorders like Alzheimer's and Parkinson's disease. mdpi.combmglabtech.commdpi.com Molecules with antioxidant properties, such as derivatives of 3-hydroxypyridine (B118123) (a structurally related compound), are known to have neuroprotective effects. researchgate.net Furthermore, inhibitors of the enzyme phosphodiesterase type 5 (PDE5) are being investigated as potential treatments for Alzheimer's disease due to their role in crucial cell signaling pathways related to memory. nih.gov Quinoline (B57606) derivatives, which share a heterocyclic core, have been synthesized as potent and selective PDE5 inhibitors that can cross the blood-brain barrier and rescue memory defects in animal models. nih.gov This suggests that appropriately modified 5-hydroxynicotinate derivatives could also be explored for this purpose.
Anti-inflammatory and Anticancer Potential: Chronic inflammation is linked to numerous diseases, and there is a continuous search for new anti-inflammatory agents. jptcp.comnih.gov Nicotinic acid derivatives are among the compounds being explored for their potential anti-inflammatory properties. lookchem.comfabad.org.tr In cancer research, various heterocyclic scaffolds, including those based on pyridine, are used to design novel anticancer agents. rsc.orgfrontiersin.org For example, studies on 5-hydroxybenzothiophene derivatives have led to the development of multi-kinase inhibitors with broad-spectrum anticancer activity. nih.gov These compounds can induce cell cycle arrest and apoptosis in cancer cells, highlighting the potential of functionalized heterocyclic systems in oncology. nih.gov
The table below summarizes the demonstrated and potential therapeutic applications of 5-hydroxynicotinate derivatives.
| Therapeutic Area | Disease Model / Target | Key Findings / Mechanism | Specific Derivatives Studied | Citation |
| Cardiology | Doxorubicin-induced cardiotoxicity; Ischemia-reperfusion | Reduces oxidative stress, prevents cardiac dysfunction, and limits cardiomyocyte damage. | SSC-77, SSC-497, Potassium 5-hydroxynicotinate | typeset.ioresearchgate.netrrpharmacology.ru |
| Neurology | Alzheimer's Disease, Parkinson's Disease | Potential to reduce oxidative stress and inhibit key enzymes like PDE5. | Quinoline derivatives (related scaffold) | researchgate.netnih.gov |
| Inflammation | General inflammation models | Potential to inhibit pro-inflammatory pathways. | General 5-hydroxynicotinic acid derivatives | lookchem.comfabad.org.trnih.gov |
| Oncology | Various cancer cell lines (e.g., glioblastoma) | Potential to act as multi-kinase inhibitors, inducing cell cycle arrest and apoptosis. | 5-hydroxybenzothiophene derivatives (related scaffold) | nih.gov |
The diverse biological activities of its derivatives make this compound a compound of significant interest for future drug discovery and development efforts.
Theoretical and Computational Investigations of Ethyl 5 Hydroxynicotinate
Quantum Chemical Calculations and Molecular Modeling of Ethyl 5-Hydroxynicotinate
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For this compound, methods like Density Functional Theory (DFT) are employed to predict its geometry, electronic structure, and reactivity. dergipark.org.trcolab.wsjournalirjpac.com
Key molecular properties are determined through these calculations. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a significant descriptor of chemical reactivity and kinetic stability. chimicatechnoacta.ruresearchgate.net
Another important aspect is the Molecular Electrostatic Potential (MEP). The MEP map illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is vital for predicting how the molecule will interact with other chemical species, including biological macromolecules. dergipark.org.trcolab.wsresearchgate.net
While detailed, peer-reviewed quantum chemical analyses specifically for this compound are not extensively published, the principles of DFT, HOMO-LUMO, and MEP analysis provide a robust framework for predicting its behavior. dergipark.org.trcolab.wsjournalirjpac.com The following table summarizes some of the computationally predicted physicochemical properties.
| Property | Predicted Value |
|---|---|
| Molecular Formula | C8H9NO3 |
| Molecular Weight | 167.16 g/mol |
| Topological Polar Surface Area (TPSA) | 59.42 Ų |
| Number of Rotatable Bonds | 3 |
| Number of H-bond Acceptors | 4 |
| Number of H-bond Donors | 1 |
| Consensus Log Po/w | 0.92 |
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry is a powerful tool for mapping the pathways of chemical reactions, identifying transition states, and calculating activation energies. This approach provides insights that are often difficult to obtain through experimental methods alone. mdpi.commdpi.com
One notable reaction involving this compound that has been investigated computationally is its participation in cycloaddition reactions. For instance, the interaction between a triflate and this compound can lead to the formation of a pyridinium (B92312) salt. This intermediate can then undergo an intramolecular [4+3] cycloaddition. Computational studies help to model the energetics of this pathway, confirming the feasibility of the proposed mechanism and explaining the stereochemistry of the resulting product.
Similarly, computational studies on the (4+3) cycloaddition of oxidopyridinium ions derived from the closely related mthis compound have been performed. These studies reveal the regioselectivity and endo/exo selectivity of the reaction, providing a detailed understanding of the factors controlling the reaction's outcome. rsc.orgntnu.eduresearchgate.net By analyzing the transition state structures, chemists can understand why certain products are favored over others.
Ligand-Protein Docking and Molecular Dynamics Simulations for Biological Interactions
To explore the potential of this compound as a biologically active agent, computational techniques such as ligand-protein docking and molecular dynamics (MD) simulations are employed. nih.govnih.govmdpi.com
Ligand-Protein Docking is a method used to predict the preferred orientation of a small molecule (ligand) when bound to a protein target. d-nb.inforasayanjournal.co.inmdpi.com This technique involves placing the ligand into the binding site of a protein and calculating a "docking score," which estimates the binding affinity. nih.gov For this compound, this would involve docking the molecule into the active site of various enzymes or receptors to identify potential biological targets. The docking poses reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. rasayanjournal.co.in
Molecular Dynamics (MD) Simulations take the analysis a step further. Starting from a docked pose, an MD simulation models the movement of every atom in the ligand-protein complex over time. mdpi.comnih.gov This provides a dynamic view of the binding, assessing the stability of the interaction and revealing conformational changes in both the ligand and the protein upon binding. mdpi.comfrontiersin.org For this compound, an MD simulation could confirm whether the binding pose predicted by docking is stable over a period of nanoseconds and analyze the flexibility of the ligand within the binding pocket. mdpi.com
While specific, published docking or MD simulation studies featuring this compound are not widely available, these computational strategies represent the standard approach for evaluating the biological potential of novel compounds. nih.govjetir.org
Analytical Methodologies in the Study of Ethyl 5 Hydroxynicotinate
Spectroscopic Characterization for Structural Elucidation (e.g., NMR, FTIR, Mass Spectrometry)
Spectroscopic techniques are indispensable for elucidating the molecular structure of ethyl 5-hydroxynicotinate. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon framework, Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups, and Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized. Detailed spectral data has been reported in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). orgsyn.orgorgsyn.org
¹H NMR: The proton NMR spectrum displays distinct signals for each unique proton in the molecule. The ethyl group gives rise to a characteristic triplet and quartet pattern. The protons on the pyridine (B92270) ring appear as distinct signals in the aromatic region, and the hydroxyl proton is also observed. A study documented the ¹H NMR spectrum at 500 MHz, showing the specific chemical shifts (δ) and coupling constants (J) that confirm the connectivity of the atoms. orgsyn.orgorgsyn.org
¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in this compound produces a signal at a characteristic chemical shift. The spectrum clearly shows signals for the ethyl group carbons, the carbonyl carbon of the ester, and the four distinct carbons of the pyridine ring. orgsyn.orgorgsyn.org
Interactive Table 1: NMR Spectroscopic Data for this compound in DMSO-d₆ orgsyn.orgorgsyn.org
| Spectrum | Frequency | Chemical Shift (δ) in ppm | Details |
| ¹H NMR | 500 MHz | 1.33 | t, J = 7.1 Hz, 3H (CH₃ of ethyl group) |
| 4.33 | q, J = 7.1 Hz, 2H (CH₂ of ethyl group) | ||
| 7.61 | dd, J = 2.7, 1.9 Hz, 1H (Ar-H) | ||
| 8.36 | d, J = 2.7 Hz, 1H (Ar-H) | ||
| 8.50 - 8.63 | m, 1H (Ar-H) | ||
| 10.39 | s, 1H (OH) | ||
| ¹³C NMR | 126 MHz | 14.5 | CH₃ of ethyl group |
| 61.6 | CH₂ of ethyl group | ||
| 122.3 | Aromatic CH | ||
| 126.8 | Aromatic C-COOEt | ||
| 141.1 | Aromatic CH | ||
| 142.8 | Aromatic CH | ||
| 154.1 | Aromatic C-OH | ||
| 165.3 | C=O of ester |
Note: t = triplet, q = quartet, dd = doublet of doublets, d = doublet, m = multiplet, s = singlet, J = coupling constant.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The spectrum exhibits characteristic absorption bands corresponding to the O-H, C-H, C=O, and C=C/C=N bonds within the molecule. orgsyn.orgorgsyn.org
Interactive Table 2: FTIR Spectral Data for this compound orgsyn.orgorgsyn.org
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
| 3014, 2991, 2921 | C-H stretching (aromatic and aliphatic) |
| 1719 | C=O stretching (ester carbonyl) |
| 1584 | C=C and C=N stretching (pyridine ring) |
| 1444 | C-H bending |
| 1299, 1211, 1100, 1024 | C-O stretching (ester and phenol) and other fingerprint region vibrations |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which helps in confirming the elemental composition. Using electrospray ionization (ESI), the protonated molecule [M+H]⁺ is often observed. For this compound (molecular formula C₈H₉NO₃, molecular weight 167.16 g/mol ), the expected m/z for the protonated species is approximately 168.0655. orgsyn.orgorgsyn.org Published data shows a found value of 168.06555, which is in excellent agreement with the calculated value. orgsyn.orgorgsyn.org
Chromatographic Separation and Purity Assessment Techniques in Research
Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for determining the purity of this compound. Commercial suppliers often state purity levels determined by HPLC, with values typically at or above 98%. aliyuncs.commsesupplies.comcapot.com The method involves passing the compound through a column packed with a stationary phase, using a liquid mobile phase. A detector, commonly a UV spectrophotometer, measures the concentration of the compound as it elutes from the column, producing a chromatogram where the area of the peak corresponds to the amount of the substance.
Gas Chromatography (GC)
Gas chromatography, often coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of volatile compounds like this compound. lookchem.comamazonaws.com In GC, the compound is vaporized and passed through a column with a gaseous mobile phase. The separation is based on the compound's boiling point and its interaction with the stationary phase. GC-MS analysis provides both separation and structural information, making it a robust method for identification and purity assessment. scispace.com
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and cost-effective method used to monitor the progress of chemical reactions and for preliminary purity checks. For this compound, TLC can be performed using a silica (B1680970) gel plate. A specific solvent system, such as ethyl acetate (B1210297) in hexane, is used as the eluent. The spots corresponding to the starting material and the product can be visualized under a UV lamp. orgsyn.orgorgsyn.org
Quantitative NMR (qNMR)
In addition to its structural elucidation role, NMR can be adapted for quantitative analysis to determine purity. Quantitative ¹H NMR (qNMR) involves adding a known amount of a stable, non-interfering internal standard to a sample of the compound. By comparing the integral of a specific proton signal from the analyte with that of a signal from the internal standard, the purity of the analyte can be calculated with high precision. For this compound, 1,3,5-trimethoxybenzene (B48636) has been successfully used as an internal standard to determine purity, with results showing values around 97.9%. orgsyn.orgorgsyn.org
Future Perspectives and Emerging Research Avenues for Ethyl 5 Hydroxynicotinate
Integration with Advanced Chemical Biology Techniques
Chemical biology utilizes chemical tools to understand and manipulate biological systems. wiley-vch.de The future integration of Ethyl 5-hydroxynicotinate into this field hinges on its adaptability as a core structure for creating sophisticated molecular probes. Advanced techniques in chemical biology, such as photoaffinity labeling and activity-based protein profiling, require molecules that can be precisely modified to interact with and report on biological targets like proteins and enzymes. nih.govmdpi.com
The structure of this compound is well-suited for such modifications. The hydroxyl (-OH) and ethyl ester (-COOEt) groups on its pyridine (B92270) ring are chemically accessible handles for introducing additional functionalities. orgsyn.orgorgsyn.org For instance, a photo-reactive group, such as a benzophenone (B1666685) or diazirine, could be attached to the core molecule. mdpi.com Upon photoactivation, such a probe could form a covalent bond with a target protein, allowing researchers to identify previously unknown binding partners or map the binding site of a potential drug. mdpi.com This approach is crucial for elucidating the mechanisms of action for new therapeutic agents and understanding complex protein-protein interactions. nih.gov
Furthermore, the scaffold could be functionalized with reporter tags, such as fluorophores or biotin, to enable cellular imaging and enrichment of target proteins for proteomic analysis. By developing these specialized chemical tools from the this compound core, researchers can ask fundamental questions about cellular processes with greater precision. nih.gov
High-Throughput Screening and Combinatorial Chemistry Applications
The search for new medicines and agrochemicals relies heavily on screening vast numbers of compounds for biological activity. alitheagenomics.com Combinatorial chemistry is a powerful strategy that enables the rapid synthesis of large collections of related molecules, known as libraries. researchgate.netwikipedia.org These libraries can then be evaluated using high-throughput screening (HTS), an automated process that tests thousands to millions of compounds for their effect on a specific biological target. alitheagenomics.com
This compound is an excellent starting point, or scaffold, for building combinatorial libraries. enamine.net Its core structure can be systematically decorated with a wide variety of chemical building blocks, a process sometimes referred to as "scaffold decoration". enamine.net By varying the chemical groups attached at different positions on the nicotinic acid ring, a single scaffold can generate thousands of distinct compounds. nih.gov Research on other nicotinic acid derivatives has already demonstrated the success of this approach in identifying novel enzyme inhibitors and antibacterial agents. unimi.itnih.gov
The following interactive table illustrates a hypothetical combinatorial library derived from an this compound scaffold. In this example, the core scaffold is modified at two positions (R¹ and R²) with different chemical groups to generate a small subset of a much larger potential library.
| Compound ID | Scaffold | R¹ Substituent (at Hydroxyl position) | R² Substituent (at Ester position) | Resulting Compound Structure |
| A1 | This compound | Benzyl | Amide | Structure A1 |
| A2 | This compound | Benzyl | Hydrazide | Structure A2 |
| B1 | This compound | Methyl | Amide | Structure B1 |
| B2 | This compound | Methyl | Hydrazide | Structure B2 |
Such libraries, once synthesized, are ideally suited for HTS campaigns to discover "hits"—compounds that show a desired biological effect. alitheagenomics.com These initial hits can then be further optimized through medicinal chemistry to become lead compounds for new drug development programs. enamine.net
Collaborative Research Initiatives in this compound Chemistry and Biology
The journey of a simple chemical building block like this compound to a valuable tool in biology or medicine is a complex, multidisciplinary endeavor. Realizing its full potential requires synergistic collaboration between experts in different scientific fields. Future progress will likely be driven by collaborative research initiatives that bring together academic laboratories and industrial partners.
These initiatives typically involve:
Synthetic Organic Chemists: To design and execute efficient syntheses of this compound derivatives and build combinatorial libraries. unimi.itnih.gov
Computational Chemists and Structural Biologists: To model how these derivatives might interact with biological targets and to guide the design of more potent and selective molecules.
Biochemists and Pharmacologists: To develop and run high-throughput screens and to study the biological effects and mechanisms of action of the most promising compounds. unimi.it
Agrochemical Scientists: To explore the potential of derivatives as novel herbicides or pesticides, as has been done with other nicotinic acid compounds. usda.gov
A successful example of this collaborative model can be seen in a 2024 study on nicotinic acid derivatives as enzyme inhibitors for type 2 diabetes, which involved experts in synthetic chemistry, biochemistry, and pharmacology. unimi.it Such projects, which integrate structural biology, organic synthesis, and pharmacology, provide a blueprint for the future exploration of this compound. By forming focused, collaborative teams, the scientific community can more effectively translate the chemical potential of this scaffold into tangible discoveries.
Q & A
Q. What ethical and safety considerations are paramount when handling this compound in laboratory settings?
- Methodological Answer : Although acute toxicity data are limited , precautions include using fume hoods for reactions involving HCl gas and avoiding water contamination (to prevent NOₓ release ). Waste must be neutralized and disposed via certified hazardous waste facilities. Ethical review boards should approve protocols involving novel derivatives with unknown bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
